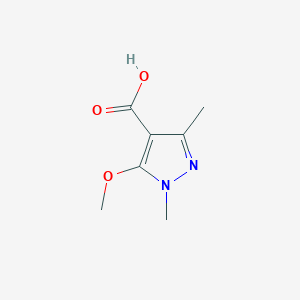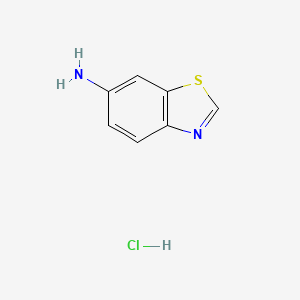
3-溴-6-硝基-1H-吲唑-4-羧酸
描述
The compound "3-Bromo-6-nitro-1H-indazole-4-carboxylic acid" is not directly discussed in the provided papers. However, the papers do provide insights into related bromo-substituted heterocyclic compounds, which can offer some context for understanding the chemical behavior and properties of bromo-nitro-indazole derivatives. The first paper discusses the synthesis and characterization of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, a compound that shares the bromo-indazole core with the compound of interest . The second paper focuses on a different bromo-substituted compound, 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester, which, while not an indazole, is relevant due to the presence of a bromine atom and its potential influence on the chemical behavior of the molecule .
Synthesis Analysis
The synthesis of bromo-substituted heterocyclic compounds typically involves the functionalization of existing heterocycles or the construction of the heterocyclic core itself. In the first paper, the synthesis of the bromo-indazole derivative starts from 5-bromoindazole-3-carboxylic acid methylester, followed by N1-arylation with 4-chloro-2-cyanopyridine. The resulting product is then converted to a diethylamide . This method suggests that the synthesis of "3-Bromo-6-nitro-1H-indazole-4-carboxylic acid" could similarly begin with a bromoindazole precursor, followed by nitration and functionalization at the appropriate positions on the indazole ring.
Molecular Structure Analysis
The molecular structure of bromo-substituted heterocycles is often characterized by spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction. The first paper provides detailed structural information obtained from single crystal X-ray diffraction, showing two symmetry-independent molecules in the asymmetric unit and describing the crystal system and space group . This level of detail is crucial for understanding the molecular geometry and potential reactive sites of "3-Bromo-6-nitro-1H-indazole-4-carboxylic acid".
Chemical Reactions Analysis
The reactivity of bromo-substituted compounds is influenced by the presence of the bromine atom, which can act as a good leaving group in nucleophilic substitution reactions. The papers do not directly discuss the chemical reactions of the compounds synthesized, but the structural information provided can help predict the reactivity of similar compounds. For instance, the presence of a nitro group in "3-Bromo-6-nitro-1H-indazole-4-carboxylic acid" would likely make the compound more electrophilic and susceptible to nucleophilic attack, especially at positions ortho or para to the nitro group.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-substituted heterocycles can be inferred from their molecular structures. The first paper describes the crystal packing, which is stabilized by hydrogen bonds and π-π stacking interactions . These interactions can affect the solubility, melting point, and overall stability of the compound. For "3-Bromo-6-nitro-1H-indazole-4-carboxylic acid", similar intermolecular interactions could be expected, potentially influencing its physical properties and behavior in various solvents.
科学研究应用
抗癌活性
3-溴-6-硝基-1H-吲唑-4-羧酸衍生物已被合成并评估其作为抗癌剂的潜力。这些化合物已显示出对各种人类癌细胞系的抑制活性,包括肝癌(HEP3BPN 11)、乳腺癌(MDA 453)和白血病(HL 60)细胞。 该评估使用 MTT 还原法进行,该方法测量细胞活力 .
抗血管生成特性
该化合物的某些衍生物已显示出显着的抗血管生成活性。这在癌症治疗中至关重要,因为它涉及抑制肿瘤生长所需的新的血管形成。 例如,某些衍生物已显示出对促血管生成细胞因子(如 TNFα、VEGF 和 EGF)具有强效活性,这些细胞因子与肿瘤发展有关 .
抗氧化作用
吲唑衍生物,包括 3-溴-6-硝基-1H-吲唑-4-羧酸的衍生物,已被筛选其抗氧化特性。它们已被发现具有清除自由基的活性,这对于保护细胞免受氧化应激很重要。 这包括针对 DPPH、羟基和超氧化物自由基的活性,如果不受调节,这些自由基会造成各种疾病 .
分子对接研究
已经进行了计算机模拟的分子对接研究,以了解吲唑化合物表现出的抗 TNFα 作用的结构基础。 这种类型的研究对于药物设计和开发至关重要,因为它可以预测小分子(如药物)如何与其目标蛋白质相互作用 .
药物测试
3-溴-6-硝基-1H-吲唑-4-羧酸在药物测试中用作高质量的参考标准。 这确保了药物测试的结果准确可靠,这对于开发新药物至关重要 .
药物发现
该化合物的衍生物正在药物发现过程中进行探索,特别是它们有可能选择性杀死癌细胞,同时最大程度地减少副作用。 鉴于当前癌症化疗的局限性,这是一个重要的研究领域 .
细胞周期分析
研究表明,某些吲唑衍生物可以抑制各种肿瘤细胞系的细胞生长,导致细胞周期 G0-G1 期阻滞。 这是癌症治疗的重要干预点,因为控制细胞周期可以阻止癌细胞的增殖 .
化学合成
该化合物在化学合成领域也很重要,它用作创建各种吲唑衍生物的构建块。 然后,这些衍生物用于进一步的生物学测试和潜在的治疗应用 .
未来方向
作用机制
Target of Action
The primary targets of indazole-containing compounds, such as 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid, are often kinases . These enzymes play a crucial role in cellular processes, including cell division, metabolism, and signal transduction . In particular, indazoles can inhibit the activity of phosphoinositide 3-kinase δ (PI3Kδ), which is involved in the regulation of immune cell function .
Mode of Action
Indazole compounds typically interact with their targets by binding to the active site of the enzyme, thereby inhibiting its function . This interaction can lead to changes in cellular processes regulated by these enzymes.
Biochemical Pathways
The inhibition of kinases like PI3Kδ by indazole compounds can affect various biochemical pathways. For instance, PI3Kδ is involved in the PI3K/AKT/mTOR pathway, which regulates cell growth, proliferation, and survival . By inhibiting PI3Kδ, indazole compounds can potentially disrupt these processes, leading to downstream effects such as the suppression of immune cell activation .
Pharmacokinetics
The compound’s molecular weight of 28604 g/mol suggests that it may have suitable properties for oral bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed .
Result of Action
The molecular and cellular effects of 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid’s action would likely depend on the specific context of its use. Given its potential inhibitory effects on kinases, it could lead to changes in cell growth, proliferation, and survival . .
生化分析
Biochemical Properties
3-Bromo-6-nitro-1H-indazole-4-carboxylic acid plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, leading to changes in the cellular redox state. Additionally, 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid can bind to specific proteins, altering their conformation and function. For example, it may interact with heat shock proteins, which are involved in protein folding and stress responses .
Cellular Effects
The effects of 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. By altering the activity of key kinases in this pathway, the compound can induce changes in gene expression that affect cell survival and function .
Molecular Mechanism
The molecular mechanism of action of 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and modulating their activity. These molecular interactions contribute to the overall effects of 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid vary with different dosages in animal models. At low doses, this compound may exhibit minimal or beneficial effects, such as enhanced cellular stress responses or improved metabolic function. At higher doses, 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid can induce toxic or adverse effects, including oxidative stress, inflammation, and cellular apoptosis. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced beyond a certain dosage .
Metabolic Pathways
3-Bromo-6-nitro-1H-indazole-4-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, glycolysis, and oxidative phosphorylation. By modulating these metabolic pathways, 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid can alter cellular energy production and metabolic homeostasis .
Transport and Distribution
The transport and distribution of 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid within cells can affect its activity and function, influencing cellular processes such as signal transduction and metabolic regulation .
Subcellular Localization
The subcellular localization of 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular distribution of this compound can also affect its interactions with other biomolecules and its overall impact on cellular processes .
属性
IUPAC Name |
3-bromo-6-nitro-2H-indazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3O4/c9-7-6-4(8(13)14)1-3(12(15)16)2-5(6)10-11-7/h1-2H,(H,10,11)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICVTHNEBURAOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)Br)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646314 | |
| Record name | 3-Bromo-6-nitro-2H-indazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885519-63-1 | |
| Record name | 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-6-nitro-2H-indazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![tert-Butyl 1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B1292379.png)






![2-[(Carboxymethyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B1292402.png)



